molecular formula C20H26O2 B12733549 Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-(2-propenyl)phenyl)methyl ester CAS No. 18368-96-2

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-(2-propenyl)phenyl)methyl ester

Cat. No.: B12733549
CAS No.: 18368-96-2
M. Wt: 298.4 g/mol
InChI Key: KODGBLWHAUKZDA-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-(2-propenyl)phenyl)methyl ester is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its cyclopropane ring, which imparts significant strain and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-(2-propenyl)phenyl)methyl ester typically involves the esterification of cyclopropanecarboxylic acid derivatives. One common method includes the reaction of cyclopropanecarboxylic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to achieve the desired esterification .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized catalysts to enhance the yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-(2-propenyl)phenyl)methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-(2-propenyl)phenyl)methyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-(2-propenyl)phenyl)methyl ester involves its interaction with specific molecular targets. The cyclopropane ring in the compound is known to interact with enzymes and receptors, modulating their activity. The pathways involved often include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-(2-propenyl)phenyl)methyl ester is unique due to its specific ester linkage and the presence of the cyclopropane ring, which imparts distinct reactivity and biological activity. Its versatility in chemical synthesis and potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

18368-96-2

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

(4-prop-2-enylphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C20H26O2/c1-6-7-15-8-10-16(11-9-15)13-22-19(21)18-17(12-14(2)3)20(18,4)5/h6,8-12,17-18H,1,7,13H2,2-5H3

InChI Key

KODGBLWHAUKZDA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(C=C2)CC=C)C

Origin of Product

United States

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